

Application Notes: **SYBR Green II** in Northern Blot Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *SYBR Green II*

Cat. No.: *B12393867*

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A High-Sensitivity Alternative for RNA Visualization and Normalization

For researchers, scientists, and drug development professionals engaged in gene expression analysis, Northern blotting remains a cornerstone technique for the detection and sizing of specific RNA molecules. A critical step in this workflow is the visualization of RNA in the gel to assess integrity and to ensure equal loading across lanes. While ethidium bromide has traditionally been the go-to stain, its mutagenic properties and lower sensitivity for RNA have prompted the adoption of safer, more sensitive alternatives. **SYBR Green II** is a fluorescent dye that offers a significant improvement in sensitivity for staining RNA in electrophoretic gels and is fully compatible with downstream Northern blot analysis.

SYBR Green II is a nucleic acid stain that exhibits a much higher quantum yield when bound to RNA compared to double-stranded DNA, making it particularly well-suited for RNA applications. [1][2] Its fluorescence is not quenched by denaturing agents like formaldehyde or urea, eliminating the need for extensive washing steps before visualization. [3][4][5] Staining with **SYBR Green II** prior to membrane transfer allows for a reliable assessment of RNA quality and quantity, and the signal can be used for normalization of the final hybridization signals.

Key Advantages of **SYBR Green II** in Northern Blotting:

- **High Sensitivity:** Detect as little as 100 pg of RNA per band, a significant improvement over ethidium bromide.

- **Compatibility:** Does not interfere with RNA transfer to membranes or subsequent hybridization, provided that SDS is included in prehybridization and hybridization buffers to strip the dye.
- **Convenience:** No destaining is required due to the low intrinsic fluorescence of the unbound dye.
- **Quantitative Potential:** The linear range of fluorescence allows for the use of ribosomal RNA bands (18S and 28S) for normalization of loading in quantitative Northern blot analysis.

Quantitative Data Summary

The following tables summarize the key quantitative aspects of **SYBR Green II** for RNA detection.

Table 1: Detection Limits of **SYBR Green II** for RNA

Illumination Source	Detection Limit (per band)	Gel Type	Reference
254 nm epi-illumination	100 pg	Non-denaturing agarose/polyacrylamide	
300 nm transillumination	500 pg	Non-denaturing agarose	
254 nm epi-illumination	1 ng	Denaturing agarose/formaldehyde or polyacrylamide/urea	
300 nm transillumination	4 ng	Denaturing agarose/formaldehyde or polyacrylamide/urea	

Table 2: Comparison of **SYBR Green II** and Ethidium Bromide for RNA Staining

Feature	SYBR Green II	Ethidium Bromide	Reference
Sensitivity Limit (single-stranded nucleic acid)	As low as 100 pg	~1.5 ng	
Fluorescence Quantum Yield (bound to RNA)	~0.54	~0.07	
Fluorescence Enhancement upon RNA binding	> 10-fold greater than Ethidium Bromide	Lower	
Destaining Required	No	Yes (for optimal sensitivity)	
Washing of denaturing gels required before staining	No	Yes (for maximal sensitivity)	

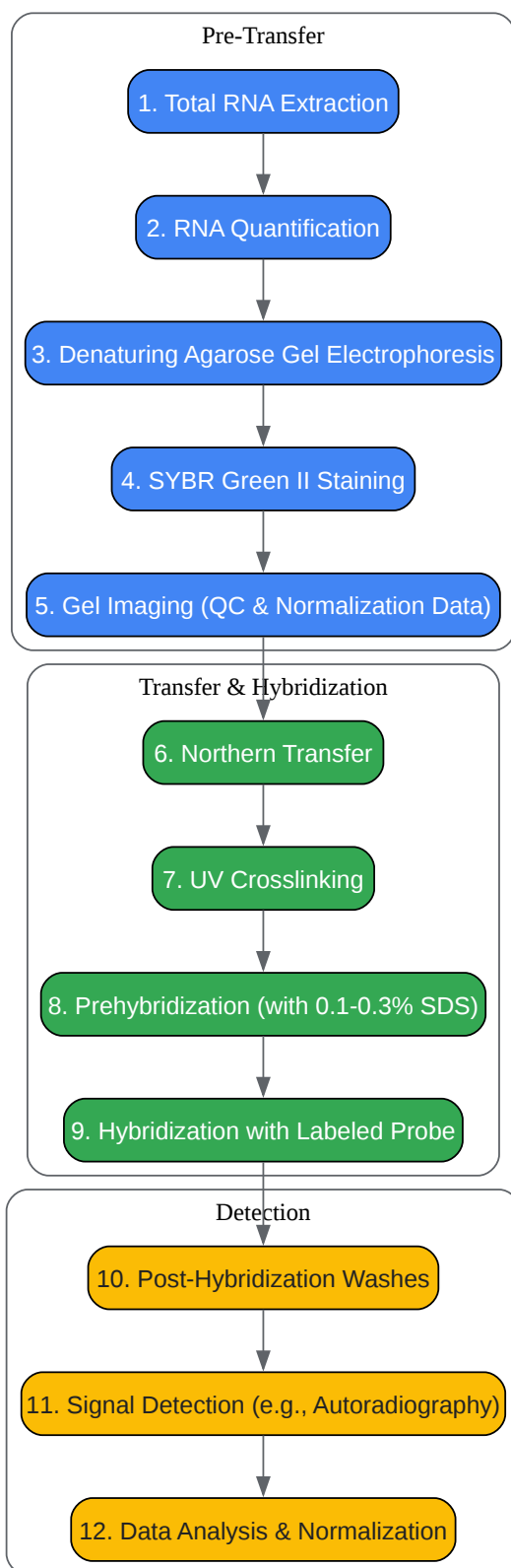
Table 3: Spectral Properties of **SYBR Green II**

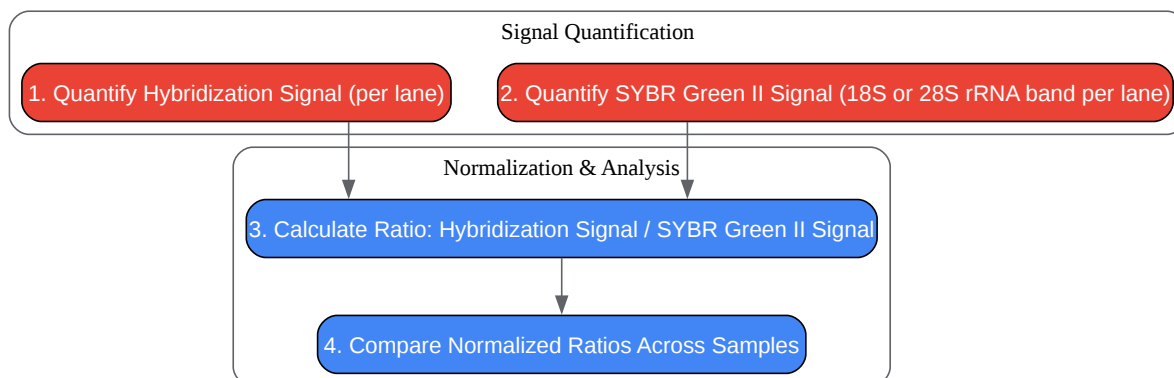
Property	Wavelength (nm)	Reference
Primary Excitation Maximum	497	
Secondary Excitation Peak	254	
Emission Maximum	520	

Experimental Protocols

Overall Workflow for Northern Blot Analysis using SYBR Green II

The following diagram outlines the major steps in performing a Northern blot analysis incorporating **SYBR Green II** staining for RNA visualization and quality control.





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References

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Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com